3,5-Difluoro-2-nitrobenzotrifluoride
CAS No.: 1806370-63-7
VCID: VC2763951
Molecular Formula: C7H2F5NO2
Molecular Weight: 227.09 g/mol
* For research use only. Not for human or veterinary use.

Description |
3,5-Difluoro-2-nitrobenzotrifluoride is an organic compound with the molecular formula C₇H₂F₅NO₂. It belongs to the class of nitroaromatic compounds and is distinguished by its multiple fluorine substituents, which impart unique chemical properties and reactivity patterns. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its versatility in various chemical reactions. Synthesis of 3,5-Difluoro-2-nitrobenzotrifluorideThe synthesis of 3,5-difluoro-2-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride. This process can be efficiently conducted using a continuous-flow millireactor system, with mixed acids serving as the nitrating agents. The reaction is highly exothermic, with enthalpy changes ranging from -73 to -253 kJ/mol, indicating significant energy release during the process. Key Parameters Influencing Synthesis
Applications3,5-Difluoro-2-nitrobenzotrifluoride finds applications primarily in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features enable it to participate in diverse chemical reactions, making it a valuable compound in both industrial and research settings. Industrial Applications
Research FindingsRecent studies have highlighted the importance of optimizing reaction conditions for the synthesis of nitroaromatic compounds like 3,5-difluoro-2-nitrobenzotrifluoride. Continuous-flow systems have been shown to improve reaction efficiency and yield compared to traditional batch processes. Future Directions
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CAS No. | 1806370-63-7 |
Product Name | 3,5-Difluoro-2-nitrobenzotrifluoride |
Molecular Formula | C7H2F5NO2 |
Molecular Weight | 227.09 g/mol |
IUPAC Name | 1,5-difluoro-2-nitro-3-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C7H2F5NO2/c8-3-1-4(7(10,11)12)6(13(14)15)5(9)2-3/h1-2H |
Standard InChIKey | VHTFQIJWCHEYEX-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])F)F |
Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])F)F |
PubChem Compound | 121591847 |
Last Modified | Aug 16 2023 |
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